N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide” is a chemical compound that has been studied for its potential biological applications . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involves the coupling of a new ether-based scaffold with a novel sulfone-based head group . This process was part of a lead optimization effort that resulted in the identification of a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-fluoro-2-methylbenzenesulfonamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Fluorescent Probes for Biological Thiol Detection
A novel fluorescent probe based on pyrazoline derivatives, specifically designed for highly sensitive and selective detection of glutathione among biological thiols, represents a significant advancement in bioanalytical chemistry. This probe, through its specific interaction with glutathione, enables the fluorescent imaging of cellular glutathione and its quantification in biological samples such as calf serum, showcasing the potential of these compounds in medical diagnostics and biochemical research (Wang et al., 2013).
Building Blocks for Medicinal Chemistry
The facile synthesis of 5-fluoropyrazoles from pyrazoles, utilizing N-fluorobenzenesulfonimide (NFSI), highlights the utility of these compounds as foundational blocks in the development of fungicides and other chemically functionalized pyrazoles. This approach not only simplifies the production of such critical compounds but also underlines their versatility in the creation of new medicinal and agrochemical products (Levchenko et al., 2018).
Anticancer Drug Candidates
A study on 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides revealed significant cytotoxic/anticancer and carbonic anhydrase inhibitory effects, with certain compounds demonstrating high potency and selectivity towards specific carbonic anhydrase isoenzymes. These findings present a promising avenue for the development of new anticancer agents, highlighting the therapeutic potential of sulfonamide-based inhibitors in oncology (Gul et al., 2018).
COX-2 Inhibition for Anti-inflammatory Therapy
The identification and synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors illustrate the application of these compounds in designing anti-inflammatory drugs. The introduction of a fluorine atom significantly enhanced the selectivity for COX-2 over COX-1, leading to the development of JTE-522, a potent and highly selective COX-2 inhibitor currently in clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).
Future Directions
The future directions for research on this compound could include further exploration of its potential as a GIRK channel activator . This could involve studies to better understand its mechanism of action, evaluate its efficacy and safety in biological systems, and assess its potential for therapeutic applications.
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S2/c1-10-7-12(16)3-4-14(10)25(22,23)18-15-8-11(2)17-19(15)13-5-6-24(20,21)9-13/h3-4,7-8,13,18H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZSIOCMOXNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide |
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